

# The Pharmacological Profile of SM-130686: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: SM-130686

Cat. No.: B1681013

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## Introduction

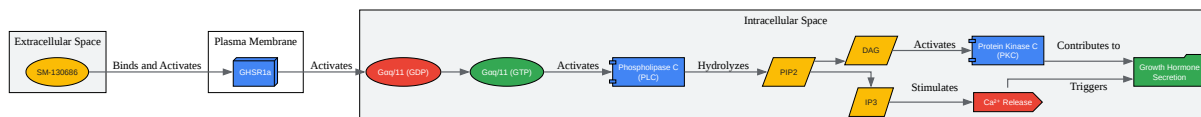
**SM-130686** is a novel, orally active, non-peptide small molecule that functions as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Structurally classified as an oxindole derivative, **SM-130686** mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of **SM-130686**, detailing its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

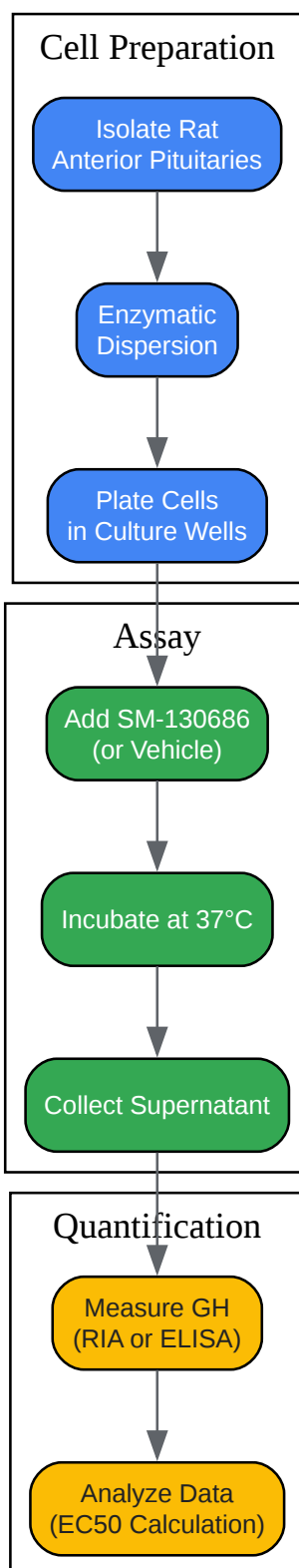
## Mechanism of Action

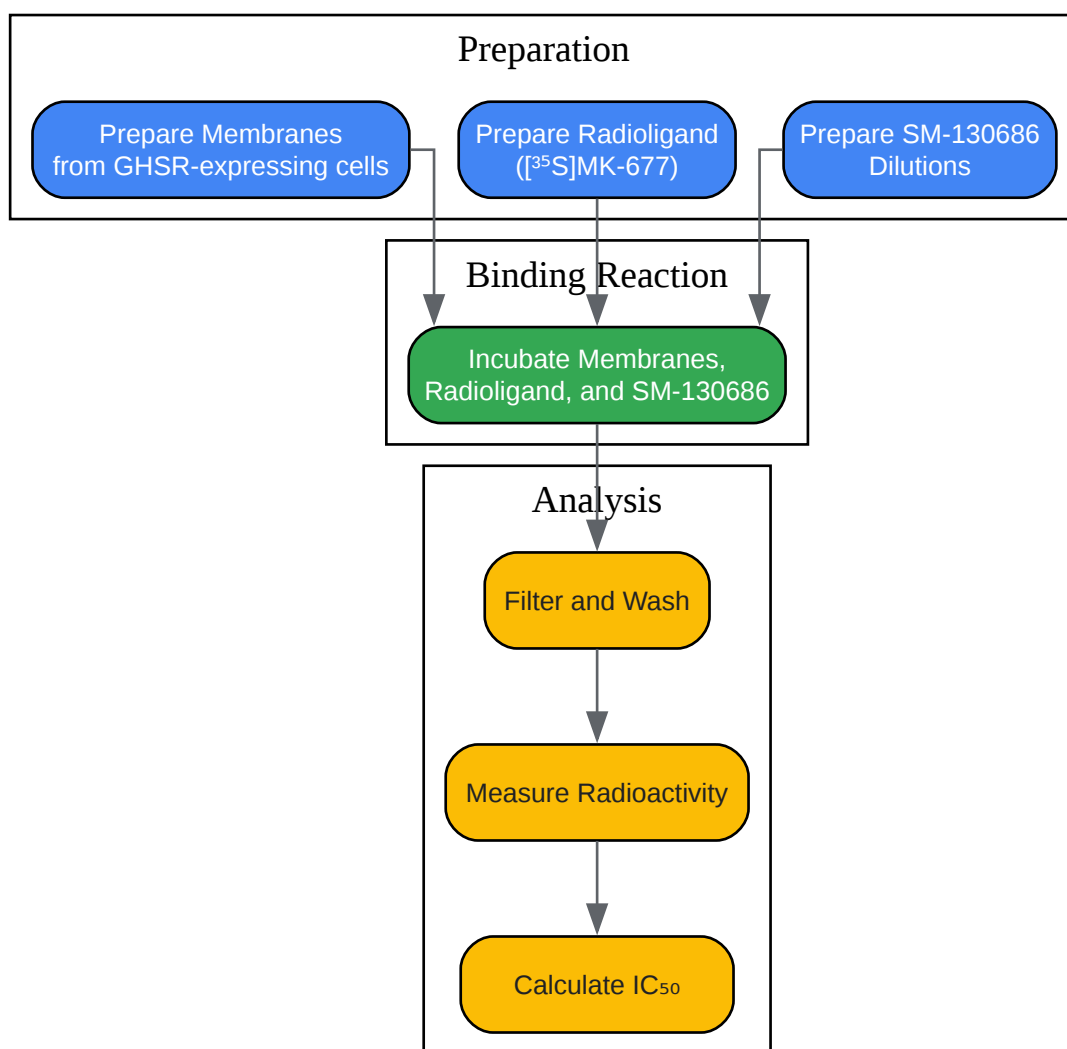
**SM-130686** exerts its pharmacological effects by directly binding to and activating the growth hormone secretagogue receptor 1a (GHSR1a).[1][3] This activation is specific, as its effects are inhibited by a GHS antagonist but not by a growth hormone-releasing hormone (GHRH) antagonist.[1] Upon binding, **SM-130686** initiates a downstream signaling cascade that leads to the synthesis and secretion of growth hormone. Evidence suggests that **SM-130686** acts as a partial agonist of the GHSR, with a maximal stimulation of intracellular calcium concentration that is approximately 55% of that induced by the endogenous ligand, ghrelin.[3]

## Signaling Pathway

The activation of GHSR1a by **SM-130686** triggers a complex intracellular signaling network. While the specific downstream effectors for **SM-130686** have not been fully elucidated, the known signaling pathways of the ghrelin receptor provide a framework for its mechanism of action. The primary pathway involves the coupling of the receptor to the G-protein subunit Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, a key step in GH secretion. Additionally, GHSR can couple to other G-proteins such as Gαi/o and Gα12/13, and can also signal through β-arrestin pathways, leading to the activation of other downstream kinases and cellular responses.







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## References

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- 2. Pharmacological profile of a new orally active growth hormone secretagogue, SM-130686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, SM-130686 - PubMed [pubmed.ncbi.nlm.nih.gov]
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